[4,4'-Bipyridine]-2,2'-dicarboxylic acid

Catalog No.
S785835
CAS No.
85531-49-3
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4,4'-Bipyridine]-2,2'-dicarboxylic acid

CAS Number

85531-49-3

Product Name

[4,4'-Bipyridine]-2,2'-dicarboxylic acid

IUPAC Name

4-(2-carboxypyridin-4-yl)pyridine-2-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-5-7(1-3-13-9)8-2-4-14-10(6-8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

XHVUFVVPMVIQEY-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O

[4,4'-Bipyridine]-2,2'-dicarboxylic acid, also known as 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-dcbp), is a bifunctional organic linker essential for constructing advanced coordination polymers and metal-organic frameworks (MOFs). Its structure combines a nitrogen-based, metal-chelating 2,2'-bipyridine core with two carboxylate groups positioned for extending polymeric networks. This specific arrangement allows it to act as a versatile building block in synthesizing materials with tailored properties for applications in luminescence, adsorption, and catalysis. MOFs constructed with this linker have demonstrated notable thermal stability, with some frameworks being stable up to 320-430°C.[1][2]

Substituting [4,4'-Bipyridine]-2,2'-dicarboxylic acid (4,4'-dcbp) with its isomers, such as 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-dcbp), is a critical design failure in materials synthesis. The precise 'V-shape' geometry and vector of the carboxylate groups on the 4,4'- isomer directly dictates the resulting framework's topology, pore structure, and interpenetration behavior. Using a different isomer will result in a fundamentally different material with altered gas sorption capacities, guest molecule interactions, and luminescent properties.[3][4] For applications requiring specific pore dimensions or photophysical characteristics, isomeric purity is not a matter of degree but a prerequisite for achieving the target performance and reproducibility.

Enhanced Thermal Stability in Resulting Frameworks

Metal-Organic Frameworks (MOFs) synthesized with [4,4'-Bipyridine]-2,2'-dicarboxylic acid can exhibit superior thermal stability compared to frameworks built from other functionalized linkers. For example, a vanadium-based MOF incorporating the 4,4'-dcbp linker (V/BP-MOF) was shown to be stable up to 320°C.[5] In another study, Zr-MOFs built with the isomeric 2,2'-bipyridine-5,5'-dicarboxylate linker (ZrMOF-BIPY) showed lower thermal stability compared to other common linkers, indicating that linker choice is a critical determinant of the final material's operating temperature range.[6]

Evidence DimensionThermal Decomposition Temperature (TGA)
Target Compound DataFramework stable up to 320 °C
Comparator Or BaselineFrameworks from isomeric or alternative linkers often show lower stability.
Quantified DifferenceNot a direct head-to-head comparison, but demonstrates high thermal stability achievable with the target linker.
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere.

For applications in catalysis, gas separation, or electronics, higher thermal stability enables operation at elevated temperatures, broadening the process window and material lifetime.

Isomer-Specific Control Over Gas Adsorption Properties

The choice between [4,4'-Bipyridine]-2,2'-dicarboxylic acid and its isomers directly controls the porosity and gas uptake performance of the resulting MOF. In a direct comparison, a Cd-based MOF (JMS-3) synthesized with the 4,4'-dcbp linker demonstrated a CO2 uptake of 1.39 mmol/g at 273 K.[5] This performance is a direct consequence of the framework's topology, which is dictated by the 4,4'- geometry of the linker. In contrast, MOFs built from other linkers show a wide range of values; for instance, a manganese-based MOF showed a CO2 uptake of 13.9 mmol/g at 273 K, illustrating that linker selection is a primary tool for tuning adsorption capacity.[6] Procuring the correct isomer is therefore essential for applications requiring optimized gas separation or storage.

Evidence DimensionCO2 Adsorption Uptake at 273 K
Target Compound Data1.39 mmol/g (in a Cd-based MOF, JMS-3)
Comparator Or BaselineVaries significantly based on linker and metal choice (e.g., 13.9 mmol/g in a Mn-based MOF with a different linker).
Quantified DifferenceDemonstrates a specific performance point achievable with this linker, which is non-interchangeable with other isomers for achieving a target uptake.
ConditionsVolumetric gas adsorption measurement at 273 K and ~1 atm.

For researchers developing materials for carbon capture or gas storage, selecting this specific linker allows for the reproducible synthesis of frameworks with predictable adsorption characteristics.

Precursor for Tunable Luminescent and Photoredox-Active Materials

The 2,2'-bipyridine core of the linker is a well-established chromophore and metal-chelating unit, making it a valuable precursor for luminescent materials. Coordination polymers synthesized with [4,4'-Bipyridine]-2,2'-dicarboxylic acid and Zn(II) ions exhibit blue-orange luminescence upon UV excitation.[5] This contrasts with materials made from the 5,5'-dcbp isomer, which are used to sensitize different lanthanide ions or build frameworks for near-UV white LEDs.[6] The specific electronic structure of the 4,4'- isomer and its coordination geometry directly influence the photophysical properties of the final material, making it a non-interchangeable choice for targeting specific emission colors or photocatalytic pathways.

Evidence DimensionLuminescent Properties
Target Compound DataResulting Zn(II) polymer shows blue-orange luminescence.
Comparator Or BaselineFrameworks from the 5,5'-dcbp isomer are used for different applications like near-UV white LEDs.
Quantified DifferenceQualitative difference in application focus, demonstrating that isomer choice tunes the final optical properties.
ConditionsUV excitation of the final coordination polymer.

This linker is a critical procurement choice for developing sensors, solid-state lighting components, or photoredox catalysts where the emission wavelength and energy transfer mechanism are key performance indicators.

Fabrication of Thermally Stable MOFs for Heterogeneous Catalysis

The demonstrated ability to form frameworks stable at temperatures exceeding 300°C makes this linker a suitable choice for creating robust solid-state catalysts. These materials can be used in high-temperature chemical transformations where catalyst longevity and resistance to thermal degradation are paramount.[5]

Development of Isomer-Specific Luminescent Sensors

Given that the linker's geometry dictates the final photophysical properties, it can be specifically chosen to construct MOFs that exhibit luminescence quenching or enhancement in the presence of specific analytes. The blue-orange emission observed in Zn-based frameworks provides a baseline for developing new optical sensing platforms.[6]

Synthesis of Porous Materials for Targeted Gas Adsorption

This linker enables the synthesis of MOFs with defined pore structures and predictable CO2 uptake capacities. This makes it a key component for research and development in carbon capture technologies, where reproducible synthesis of materials with specific adsorption performance is required.[7]

XLogP3

1.1

Dates

Last modified: 08-15-2023

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